6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a tetrahydrothieno[2,3-c]pyridine derivative featuring a benzyl group at the 6-position, a 3,5-dimethoxybenzamido substituent at the 2-position, and a carboxamide group at the 3-position. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. The 3,5-dimethoxybenzamido moiety may influence receptor binding or metabolic stability compared to other substituents, as seen in adenosine A1 receptor modulators () .
Properties
IUPAC Name |
6-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S.ClH/c1-30-17-10-16(11-18(12-17)31-2)23(29)26-24-21(22(25)28)19-8-9-27(14-20(19)32-24)13-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3,(H2,25,28)(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJRMNQAEZCCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as indoles. These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole. Indoles are known to interact with a wide range of targets, including various enzymes and receptors, and play a role in many biological processes.
Biological Activity
6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has been investigated for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. The presence of the benzyl and dimethoxybenzamide groups is particularly noteworthy as they may enhance interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
- Anti-inflammatory Activity : Studies have suggested that it possesses anti-inflammatory properties, possibly by modulating inflammatory pathways .
- Antimicrobial Properties : Preliminary investigations indicate some antimicrobial activity against certain pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| AChE Inhibition | Significant inhibition observed | |
| Anti-inflammatory | Reduced inflammation markers | |
| Antimicrobial | Activity against specific bacteria |
Case Studies and Research Findings
-
AChE Inhibition Study :
- A study demonstrated that 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride effectively inhibited AChE with an IC50 value in the low micromolar range. This suggests potential utility in treating cognitive decline associated with Alzheimer’s disease .
- Anti-inflammatory Research :
- Antimicrobial Testing :
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several steps that include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of various functional groups. The compound's structure is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific IC50 values for these compounds vary significantly depending on their structural modifications and the type of cancer cell line tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HepG2 | 16.54 |
| 6b | HepG2 | 15.43 |
| 6c | HepG2 | 46.97 |
| 6d | HepG2 | 23.91 |
| 6e | HepG2 | 7.12 |
This table summarizes some biological evaluations that demonstrate the anticancer potential of thieno[2,3-c]pyridine derivatives .
Modulation of Drug Resistance
Another significant application is in the modulation of drug resistance in cancer therapies. Compounds similar to 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. For example, certain derivatives have been shown to enhance the intracellular accumulation of chemotherapeutic agents like paclitaxel and doxorubicin in resistant cell lines .
Treatment of Neurological Disorders
Beyond oncology applications, there is emerging interest in the use of thieno[2,3-c]pyridine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems and potential neuroprotective effects.
Antimicrobial Activity
Preliminary studies suggest that some thieno[2,3-c]pyridine derivatives possess antimicrobial properties against various pathogens. This opens avenues for exploring their use in treating infections caused by resistant strains of bacteria or fungi.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The tetrahydrothieno[2,3-c]pyridine scaffold is common in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the benzoyl/benzamido group : The target compound’s 3,5-dimethoxybenzamido group contrasts with trifluoromethyl (e.g., 7a, 7b in ) or chloro-substituted benzoyl groups (e.g., 7b, 7c in ) .
- Core modifications: Unlike bicyclic thiophenes or thiazolo[3,2-a]pyrimidines (–6), the tetrahydrothieno[2,3-c]pyridine core provides conformational rigidity that may enhance target selectivity .
Structure-Activity Relationships (SAR)
- Aromatic Substituents :
- Core Rigidity: The tetrahydrothieno[2,3-c]pyridine scaffold (vs. linear thiophenes in ) reduces off-target effects by restricting conformational flexibility .
Comparative Data Table
Key Research Findings
- TNF-α Inhibition : Analogs with electron-deficient aromatic substituents (e.g., CF₃, Cl) exhibit superior potency but may require structural optimization to mitigate toxicity .
- Receptor Selectivity : Methoxy groups (as in the target compound) are associated with improved selectivity over antagonistic effects observed in PD 81,723 .
- Metabolic Stability : The hydrochloride salt in the target compound likely enhances aqueous solubility, addressing a limitation of lipophilic analogs like those in .
Q & A
Q. What are the critical steps and reagents for synthesizing 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
- Methodological Answer : The synthesis involves:
- Amidation : Reacting the tetrahydrothieno[2,3-c]pyridine core with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamido linkage .
- Methylation : Introducing the carboxamide group via methyl iodide in a basic medium .
- Purification : Employing column chromatography or recrystallization to isolate the hydrochloride salt.
Key reagents include triethylamine (base), methyl iodide (methylation agent), and anhydrous solvents (e.g., DMF or dichloromethane). Reaction temperatures (0–60°C) and solvent polarity must be tightly controlled to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., methoxy, benzyl, amide) and stereochemistry .
- X-ray Crystallography : Resolves 3D conformation, particularly for verifying hydrogen bonding and crystal packing .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar tetrahydrothieno[2,3-c]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields, while electron-withdrawing groups may require harsher conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas non-polar solvents reduce side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts can accelerate key steps like cyclization .
Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .
Q. What computational strategies predict the compound’s biological targets and binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT3), leveraging structural homology with related thieno-pyridine derivatives .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to evaluate binding kinetics .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy positioning) with activity data from analogous compounds to refine predictions .
Q. How do solubility and stability challenges impact in vitro and in vivo assays for this compound?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles to improve aqueous solubility for cell-based assays .
- Stability Profiling : Conduct accelerated degradation studies (pH 1–9, 40°C) with HPLC monitoring to identify labile groups (e.g., ester linkages) .
- Metabolite Identification : LC-MS/MS screens for hepatic metabolites (e.g., cytochrome P450-mediated demethylation) to guide structural modifications .
Data Contradiction Analysis
Q. Conflicting reports on the neuropharmacological activity of similar compounds: How to design experiments for validation?
- Methodological Answer :
- Target-Specific Assays : Prioritize functional assays (e.g., cAMP modulation for GPCR targets) over broad phenotypic screens .
- Orthogonal Models : Validate findings across multiple systems (e.g., primary neurons, transgenic mice) to rule out model-specific artifacts .
- Dose-Response Curves : Establish EC/IC values in parallel with toxicity assays (e.g., MTT) to differentiate efficacy from nonspecific effects .
Methodological Pitfalls and Solutions
Q. Why does the benzamido group’s substitution pattern (3,5-dimethoxy vs. 4-methoxy) significantly alter reactivity?
- Methodological Answer :
- Steric Effects : 3,5-Dimethoxy groups create steric hindrance, slowing nucleophilic attack during amidation .
- Electronic Effects : Methoxy groups at 3,5 positions enhance electron density on the benzamido carbonyl, increasing susceptibility to hydrolysis. Use anhydrous conditions and low temperatures (-20°C) to mitigate this .
Future Research Directions
Q. What unexplored modifications could improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate prodrug moieties to enhance oral bioavailability .
- Lipidization : Attach fatty acid chains to improve blood-brain barrier penetration for CNS targets .
- Isotope Labeling : Synthesize deuterated or C-labeled analogs for ADME (Absorption, Distribution, Metabolism, Excretion) tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
